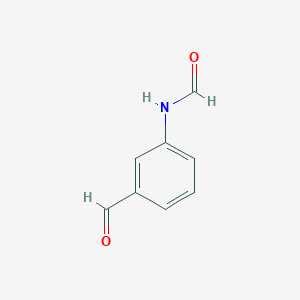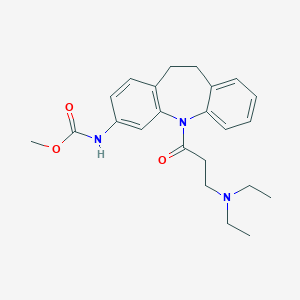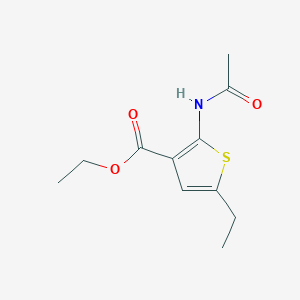
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, also known as AETC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AETC is a thiophene derivative that has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate is not fully understood, but it has been suggested that Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate may exert its biological activity by inhibiting specific enzymes or receptors. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to possess anti-inflammatory and anticancer activities, and it has been suggested that these effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2) or histone deacetylase (HDAC).
生化和生理效应
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anticancer, and antibacterial activities. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has also been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of complex molecules. However, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal conditions for the use of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate in lab experiments.
未来方向
There are several future directions for the study of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, including the development of novel Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate derivatives with improved pharmacological properties, the investigation of the mechanism of action of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, and the exploration of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate's potential applications in other fields, such as material science and organic synthesis. Further studies are also needed to determine the optimal conditions for the use of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate in lab experiments and to investigate the potential toxicity of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate at high concentrations.
Conclusion
In conclusion, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate is a thiophene derivative that has gained attention in the scientific community due to its potential applications in various fields. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, and further studies are needed to fully understand its potential applications and toxicity.
合成方法
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be synthesized through different methods, including the reaction of ethyl 2-bromo-5-ethylthiophene-3-carboxylate with acetyl chloride and ammonia, or through the reaction of ethyl 2-(bromomethyl)-5-ethylthiophene-3-carboxylate with acetamide. The yield of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
科学研究应用
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has also been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been used as a precursor for the synthesis of thiophene-based polymers and as a dopant for organic electronic devices. In organic synthesis, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been used as a versatile building block for the synthesis of complex molecules.
属性
CAS 编号 |
5150-59-4 |
|---|---|
产品名称 |
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate |
分子式 |
C11H15NO3S |
分子量 |
241.31 g/mol |
IUPAC 名称 |
ethyl 2-acetamido-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H15NO3S/c1-4-8-6-9(11(14)15-5-2)10(16-8)12-7(3)13/h6H,4-5H2,1-3H3,(H,12,13) |
InChI 键 |
JDYPHTNMKBGGLI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C)C(=O)OCC |
规范 SMILES |
CCC1=CC(=C(S1)NC(=O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



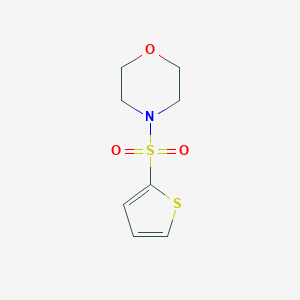
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

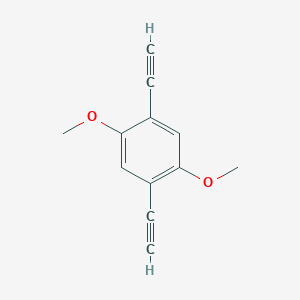
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)
